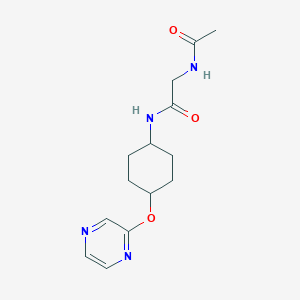

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc protected amines are a class of organic compounds where an amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules .

Synthesis Analysis

The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . In a study, it was found that higher rate formation of N-Boc amines were observed due to the large surface area of a catalyst .Molecular Structure Analysis

The Boc group is a carbamate. In the context of N-Boc protected amines, the nitrogen atom of the amine group forms a carbamate linkage with the Boc group .Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions . Various methods have been reported for the deprotection of N-Boc, including the use of metal catalysts , acetyl chloride in methanol , and HCl in organic solvents .科学的研究の応用

Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of N-Boc-2,2-dimethyloxazolidine-5-carbaldehydes, which are important precursors for hydroxyethylene dipeptide isosteres, a class of compounds with significant biological activity (Pastó et al., 1998).

Catalysis in Organic Reactions : N-Boc-α-amino aldehydes, closely related to the compound , are shown to be excellent partners in cross-benzoin reactions with aliphatic or heteroaromatic aldehydes, leading to products important in synthetic organic chemistry (Haghshenas & Gravel, 2016).

Ring Opening Reactions : N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes, which include structures similar to N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde, are used as precursors for syn- or anti-1,2-amino alcohols through regioselective ring-opening reactions (Bach & Schröder, 1997).

Combinatorial Synthesis of Enzyme Inhibitors : In a study exploring the Passerini multicomponent reaction of protected α-aminoaldehydes, compounds like this compound were used to create complex peptide-like structures. These structures have potential as enzyme inhibitors (Banfi et al., 2000).

Catalyst-free Chemoselective Processes : N-Boc derivatives have been formed chemoselectively in a catalyst-free environment, demonstrating the utility of these compounds in organic synthesis (Chankeshwara & Chakraborti, 2006).

Asymmetric Catalysis : The compound has been employed in proline-catalyzed Mannich reactions, a key method in the synthesis of biologically relevant compounds. These reactions highlight the role of similar compounds in asymmetric catalysis (Yang et al., 2008).

Native Chemical Ligation : Studies have also shown the use of N-Boc-amino acids in native chemical ligation, a powerful technique in peptide synthesis (Crich & Banerjee, 2007).

作用機序

Target of Action

The primary target of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde, also known as tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate, is the amine group present in a wide range of biomolecules . The compound is used as a protective group for amines in multistep reactions in synthetic organic chemistry, especially in peptide synthesis .

Mode of Action

The compound interacts with its targets by protecting the amine group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups . It is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Result of Action

The result of the compound’s action is the protection of the amine group in various biomolecules, enabling complex synthetic transformations. For example, amino acids, dipeptides, and glycylglycylglycine as a tripeptide were efficiently protected with (Boc)2O . Chemoselective protection of the α-amino group of dl-lysine was achieved in 85% under reaction conditions after 5.5 h .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of a catalyst. For instance, an efficient and sustainable method for N-Boc deprotection was described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

将来の方向性

Research in the area of N-Boc protected amines is ongoing, with recent studies exploring more efficient and sustainable methods for N-Boc deprotection . Future research may continue to explore new methods for the synthesis and deprotection of N-Boc protected amines, as well as their application in the synthesis of biologically active molecules.

特性

IUPAC Name |

tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDJVHCIKCLMB-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2837340.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)

![Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate](/img/structure/B2837343.png)

![7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2837347.png)

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)